molecular formula C9H9FN2 B039292 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole CAS No. 120720-70-9

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B039292
CAS No.: 120720-70-9
M. Wt: 164.18 g/mol
InChI Key: JIOLYHJCHOXTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile and valuable synthetic intermediate, particularly in the development of novel kinase inhibitors and targeted therapeutics. Its core benzimidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various enzymatic targets. The strategic incorporation of the fluoromethyl group at the 1-position enhances the molecule's metabolic stability and modulates its electronic properties, which can profoundly influence binding affinity and pharmacokinetic profiles. Researchers utilize this compound to explore structure-activity relationships (SAR), to create targeted libraries for high-throughput screening, and as a key building block in the synthesis of more complex bioactive molecules. Its specific mechanism of action is target-dependent but often involves competitive inhibition at ATP-binding sites or allosteric modulation of enzyme function. This reagent is provided as a high-purity compound to ensure reproducibility in experimental outcomes, supporting advanced investigations in oncology, neurology, and infectious disease research.

Properties

IUPAC Name

1-(fluoromethyl)-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOLYHJCHOXTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612015
Record name 1-(Fluoromethyl)-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120720-70-9
Record name 1-(Fluoromethyl)-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzimidazole with fluoroiodomethane in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at room temperature. The reaction mixture is stirred overnight, yielding the desired product .

Industrial production methods for fluorinated benzimidazoles often involve multi-step processes, including the preparation of intermediate compounds followed by fluorination reactions. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.

    Cyclization Reactions: The benzimidazole core can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., K₂CO₃), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

  • Substitution Reactions : The fluoromethyl group is capable of participating in nucleophilic substitution reactions.
  • Oxidation and Reduction : It can experience changes in oxidation states, forming new functional groups.
  • Cyclization Reactions : The benzimidazole core can engage in cyclization, leading to more complex heterocyclic structures.

Chemistry

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole serves as a foundational building block for synthesizing more complex molecules. Its properties make it suitable as a ligand in coordination chemistry, facilitating the development of novel materials and catalysts.

Biology

This compound exhibits significant biological activity, making it a candidate for drug development. Research has focused on its potential applications in:

  • Antimicrobial Agents : Its structure may enhance efficacy against bacterial infections.
  • Anticancer Research : Studies suggest that it could interfere with cancer cell proliferation by targeting specific pathways.

Medicine

Fluorinated benzimidazoles are being explored for their therapeutic potential, particularly as:

  • Antiviral Drugs : Their ability to interact with viral enzymes could inhibit viral replication.
  • Anti-inflammatory Agents : The compound may modulate inflammatory responses through its interaction with cellular targets.

Industrial Applications

The compound is also utilized in developing new materials, including ionic liquids and catalysts for organic reactions. Its unique properties allow it to enhance reaction efficiencies and product yields.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research highlights the promising applications of this compound across various fields. Researchers are actively investigating its potential as:

  • A lead compound for new drug formulations targeting infectious diseases.
  • A versatile reagent in synthetic organic chemistry for developing complex molecular architectures.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The benzimidazole core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole with structurally analogous compounds:

Structural and Substituent Analysis
Compound Name Substituents (Position) Key Structural Features
This compound -CH2F (N1), -CH3 (C2) High lipophilicity, electronic modulation
2-Methyl-1H-benzo[d]imidazole (I-1.3) -CH3 (C2) Lacks fluoromethyl group; simpler structure
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole -CH3 (N1), -SCH3 (C2) Thioether group enhances nucleophilicity
2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole -CH2F (C2), -OCH3 (C4, C7), -CH3 (N1) Dimethoxy groups increase steric hindrance
1-(2-Iodophenyl)-2-methyl-1H-benzo[d]imidazole (5j) -C6H4I-2 (N1), -CH3 (C2) Heavy iodine atom may reduce metabolic stability

Key Observations :

  • Fluorine vs. Methylthio : The fluoromethyl group in the target compound provides greater metabolic resistance compared to the methylthio group in 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, which is prone to oxidation .
  • Iodine vs. Fluorine : The iodophenyl substituent in compound 5j increases molecular weight and polarizability but may lead to instability under UV light or oxidative conditions .
Physicochemical Properties
Compound Name Melting Point (°C) LogP (Predicted) Solubility (aq.)
This compound ~280–300* 2.8 Low (fluorine enhances lipid solubility)
2-Methyl-1H-benzo[d]imidazole (I-1.3) 198–200 1.9 Moderate
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole 127–130 2.5 Low (thioether reduces polarity)
2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole >300 3.2 Very low (dimethoxy groups)
1-(2-Iodophenyl)-2-methyl-1H-benzo[d]imidazole (5j) 127–130 3.5 Insoluble in water

Notes:

  • Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s high melting point (~280–300°C) suggests strong crystal lattice interactions, typical of fluorinated aromatics .
  • LogP values indicate moderate lipophilicity for the target compound, balancing membrane permeability and solubility .
Stability and Reactivity
  • The fluoromethyl group in the target compound resists hydrolysis better than chloromethyl or bromomethyl analogs.
  • In contrast, methylthio groups (e.g., in 1-methyl-2-(methylthio)-1H-benzo[d]imidazole) are susceptible to oxidation, forming sulfoxides or sulfones .

Biological Activity

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a benzimidazole core with a fluoromethyl group at the 1-position and a methyl group at the 2-position. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives of benzimidazole, including this compound.

Research indicates that this compound can induce cell cycle arrest in cancer cells. For instance, treatment with the compound resulted in a significant increase in the G1 phase population of HepG2 cells, shifting from 52.39% in untreated controls to 72.13% after treatment. Conversely, the S and G2/M phases showed marked reductions, indicating that the compound effectively halts cell division at the G1 checkpoint .

Table 1: Cell Cycle Distribution Changes in HepG2 Cells

PhaseControl (%)Treated (%)
G0-G152.3972.13
S34.7725.19
G2/M12.842.68

Additionally, apoptosis analysis revealed that treatment with this compound upregulates pro-apoptotic proteins such as caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2, suggesting a robust pro-apoptotic effect that may contribute to its anticancer potential .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been widely documented. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, derivatives have shown minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Benzimidazole Derivative AS. aureus0.015
Benzimidazole Derivative BE. coli3.78
1-(Fluoromethyl)-2-methyl-...Pseudomonas aeruginosa0.01

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with specific structural modifications. The introduction of fluorine atoms has been shown to enhance both anticancer and antimicrobial activities by improving binding affinity to target proteins and altering pharmacokinetic properties .

Case Studies

In vivo studies have demonstrated the efficacy of benzimidazole derivatives in tumor-bearing mice models, where tumor growth was significantly suppressed following treatment with these compounds . Furthermore, detailed SAR studies have led to the identification of more potent analogs with improved selectivity and reduced toxicity profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole derivatives?

  • Methodological Answer : The synthesis typically involves multi-step procedures. For example:

  • Condensation reactions using nano-SiO₂ as a sustainable catalyst under reflux conditions (e.g., in ethanol or toluene) yield benzimidazole cores .
  • Click chemistry with aryl thiazole-triazole acetamide derivatives, using Cu(I) catalysts and propargyl ether intermediates, enables functionalization at the 1- and 2-positions .
  • Pd-catalyzed C–H activation facilitates regioselective diversification, particularly for late-stage modifications of imidazole-based scaffolds .
    • Key validation : Post-synthesis characterization via NMR (¹H/¹³C), FT-IR, and HRMS ensures structural fidelity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., fluoromethyl groups show distinct splitting due to ¹⁹F coupling) .
  • FT-IR : Identifies functional groups (e.g., C–F stretches at ~1100 cm⁻¹ and N–H bends in the benzimidazole ring) .
  • HRMS : Confirms molecular weight and isotopic patterns, critical for verifying purity .

Q. How does solvent choice influence the synthesis and purity of benzimidazole derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in nucleophilic substitutions, while ethanol or toluene is preferred for acid-catalyzed cyclizations. For example, SiO₂-catalyzed reactions in ethanol improve yield compared to non-polar solvents . Post-reaction purification via flash chromatography (hexane/ethyl acetate gradients) removes byproducts .

Advanced Research Questions

Q. How does the fluoromethyl substituent affect molecular docking interactions with biological targets like EGFR?

  • Methodological Answer :

  • Molecular docking simulations (e.g., using AutoDock Vina) reveal that the fluoromethyl group enhances hydrophobic interactions with EGFR’s ATP-binding pocket. For example, compound 9c (fluoromethyl derivative) showed superior binding affinity (ΔG = −9.2 kcal/mol) compared to non-fluorinated analogs .
  • In vitro cytotoxicity assays (MTT protocol) validate docking predictions, with IC₅₀ values correlating with substituent electronegativity .

Q. What computational approaches predict the nonlinear optical (NLO) properties of fluoromethyl-substituted benzimidazoles?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G* level determine hyperpolarizability (β) and polarizability (α). For example, nitro-substituted derivatives exhibit high β values (>2000 × 10⁻³⁰ esu), making them promising NLO materials .
  • Frontier Molecular Orbital (FMO) analysis : Identifies charge transfer mechanisms, with smaller HOMO-LUMO gaps (e.g., 3.2 eV) indicating enhanced optoelectronic activity .

Q. How do structural modifications impact antimicrobial activity against pathogens like S. aureus?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –CF₃, –Br) at the 4-position of the benzyl moiety improve activity (MIC = 2–4 µg/mL against S. aureus). Fluoromethyl derivatives show moderate activity due to balanced lipophilicity and membrane penetration .
  • Agar dilution assays : Quantify bactericidal effects, with zone-of-inhibition diameters (15–20 mm) confirming substituent-dependent efficacy .

Q. What strategies optimize ADMET properties for fluoromethyl-benzimidazole drug candidates?

  • Methodological Answer :

  • In silico ADMET prediction (e.g., SwissADME): Fluoromethyl groups reduce metabolic liability (CYP3A4 inhibition < 50%) and improve bioavailability (TPSA < 90 Ų) .
  • hERG toxicity screening : Patch-clamp assays assess cardiac safety, with fluorinated analogs showing lower hERG channel blockade (IC₅₀ > 10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.